5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted with various functional groups, including a chloro group, a fluorophenyl group, and a propylsulfanyl group. Its unique structure positions it as a significant candidate in medicinal chemistry and pharmaceutical research due to its potential biological activities and interactions with specific molecular targets.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. BenchChem and BLD Pharm are notable suppliers that provide detailed information regarding the compound's properties, synthesis methods, and applications .
5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is classified as an organic compound within the category of heterocyclic compounds, specifically pyrimidines. It is characterized by its multiple functional groups that contribute to its chemical reactivity and biological properties.
The synthesis of 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrimidine and thiadiazole rings, followed by the introduction of various substituents through nucleophilic substitution, electrophilic addition, and other organic reactions.
Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial to achieving high yields and purity in both laboratory and industrial settings.
The molecular formula for 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is C17H15ClFN5OS3. Its structural representation reveals a pyrimidine ring with various substituents that enhance its chemical properties:
| Property | Data |
|---|---|
| Molecular Weight | 456.0 g/mol |
| IUPAC Name | 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide |
| InChI | InChI=1S/C17H15ClFN5OS3/c1-2-7-26-15-20-8-12(18)13(21-15)14(25)22-16-23-24-17(28-16)27-9-10-3-5-11(19)6-4-10/h3-6,8H,2,7,9H2,1H3,(H,22,23,25) |
| InChI Key | WQRZXZSIWPRCGW-UHFFFAOYSA-N |
The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential interactions in biological systems.
5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind effectively to these targets, modulating their activity which can lead to various biological effects:
The physical properties of 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide include:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide has significant applications in scientific research:
This compound exemplifies the intricate relationship between molecular structure and biological function, making it a valuable subject for ongoing research in chemistry and pharmacology.
5-Chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide belongs to the N-phenylpyrimidine-4-carboxamide class, characterized by a pyrimidine core substituted at three strategic positions: C2 (alkylsulfanyl), C4 (carboxamide), and C5 (halogen). This architecture positions it within a broader family of pyrimidine-based enzyme inhibitors targeting key biological pathways. The molecule features a planar pyrimidine ring facilitating π-stacking interactions with biological targets, while the carboxamide linker (–C(=O)NH–) connects the heterocycle to the 4-fluorophenyl ring, enabling hydrogen-bond donor/acceptor functionality. The propylsulfanyl group (–SCH₂CH₂CH₃) at C2 enhances membrane permeability through moderate lipophilicity, and the C5 chlorine atom acts as a leaving group for nucleophilic displacement in targeted covalent binding strategies. This structural triad aligns with pharmacophores observed in factor Xa inhibitors (e.g., rivaroxaban analogs) and antimicrobial agents, where pyrimidine cores serve as privileged scaffolds for target engagement [2] [6] .
Table 1: Core Structural Features and Their Roles
| Position | Substituent | Role in Bioactivity | Molecular Impact |
|---|---|---|---|
| C2 | Propylsulfanyl | Lipophilicity modulator & metabolic stability | LogP increase; oxidation to sulfone/sulfoxide metabolites |
| C4 | Carboxamide linker | Hydrogen bonding with target enzymes | Bifunctional H-bond donor/acceptor |
| C5 | Chlorine | Electrophilic site for nucleophilic substitution; steric bulk | Covalent inhibition potential; S1 pocket occupancy |
| N4-subst | 4-Fluorophenyl | Aromatic stacking interactions; enhanced bioavailability | π-π stacking with Phe/Tyr residues; reduced first-pass metabolism |
The evolution of sulfanyl-substituted pyrimidines traces back to early antimetabolite research in the 1980s, where 2-mercaptopyrimidines demonstrated thymidylate synthase inhibition. Propylsulfanyl derivatives emerged as superior to methyl or ethyl analogs by balancing lipophilicity (LogP ~3.2) and metabolic stability. Key developments include:
Industrial-scale synthesis now employs continuous-flow reactors for the critical carboxamide coupling step, achieving yields >90% with residence times under 2 hours—a significant improvement over batch processing (8 hours, 65% yield) [6].
The 4-fluorophenyl group confers three key advantages:
The propylsulfanyl moiety contributes:
Table 2: Impact of Substituents on Pharmacokinetic Parameters
| Analog Structure | Bioavailability (%) | CYP3A4 Inhibition (IC₅₀, μM) | Plasma t₁/₂ (h) | LogP |
|---|---|---|---|---|
| 4-Fluorophenyl + propylsulfanyl | 68 | >50 | 4.2 | 3.2 |
| Phenyl + propylsulfanyl | 55 | >50 | 3.1 | 3.5 |
| 4-Fluorophenyl + methylsulfanyl | 42 | 25 | 1.8 | 2.1 |
| 4-Chlorophenyl + propylsulfanyl | 63 | 45 | 3.8 | 3.8 |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7